An In-depth Technical Guide to Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
An In-depth Technical Guide to Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, registered under CAS number 61874-04-2 , is a multifunctional organic compound of significant interest in synthetic chemistry.[1][2] Its structure, incorporating a reactive aldehyde, a nucleophilic hydroxyl group, and an ester moiety, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis via regioselective ortho-formylation, and insights into its applications and safety considerations. The strategic placement of its functional groups allows for sequential chemical modifications, rendering it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty dyes. It also finds utility as a component in the fragrance industry.
Physicochemical Properties
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is typically a white to off-white crystalline powder. It exhibits solubility in common organic solvents such as alcohols, ethers, and ketones, while being insoluble in water. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
| Property | Value | Source |
| CAS Number | 61874-04-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents (alcohols, ethers, ketones); insoluble in water | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
The synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is most effectively and regioselectively achieved through the ortho-formylation of its precursor, Methyl 2-(4-hydroxyphenyl)acetate. While classic methods like the Reimer-Tiemann and Duff reactions can be employed for the formylation of phenols, they often suffer from moderate yields and a lack of regioselectivity.[3][4][5] A more contemporary and efficient method, affording excellent yields and exclusive ortho-formylation, utilizes magnesium dichloride and paraformaldehyde.[3][6] This procedure is notable for its simplicity and applicability to a wide range of phenols, including those bearing electron-withdrawing groups like esters.[6][7]
Synthesis Workflow
The overall synthetic strategy involves a one-step ortho-formylation of the commercially available Methyl 2-(4-hydroxyphenyl)acetate.
Caption: Synthetic workflow for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate.
Detailed Experimental Protocol
This protocol is adapted from the highly efficient ortho-formylation method developed by Hofsløkken and Skattebøl, which has been proven effective for a variety of phenolic substrates.[3][6]
Materials:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Syringes
-
Rubber septa
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, purge the system with argon or nitrogen gas to establish an inert atmosphere.
-
Addition of Reagents: To the flask, add anhydrous magnesium dichloride (1.5 equivalents) and solid paraformaldehyde (2.0 equivalents) under a positive pressure of the inert gas.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran via syringe to the flask. Subsequently, add triethylamine (1.5 equivalents) dropwise via syringe while stirring. Continue stirring the mixture for 10 minutes at room temperature.
-
Addition of Starting Material: Dissolve Methyl 2-(4-hydroxyphenyl)acetate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add diethyl ether to the flask and transfer the organic phase to a separatory funnel.
-
Washing: Wash the organic layer successively with 1 N HCl (three times) and water (three times).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 2-(3-formyl-4-hydroxyphenyl)acetate.
Mechanism of the ortho-Formylation Reaction
The regioselective ortho-formylation is driven by the chelation of the phenolic hydroxyl group and the formylating agent to the magnesium ion. This coordination orients the electrophilic attack of the in-situ generated formylating species specifically to the ortho position of the phenol.
Caption: Simplified mechanism of the ortho-formylation reaction.
Applications in Research and Development
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate serves as a key intermediate in the synthesis of various high-value molecules:
-
Pharmaceutical Synthesis: The aldehyde and phenol functionalities provide handles for the construction of heterocyclic scaffolds and the introduction of diverse substituents, making it a valuable precursor for the synthesis of biologically active compounds.
-
Agrochemicals: It can be used in the development of novel pesticides and herbicides.
-
Dye and Pigment Industry: The aromatic structure and reactive groups allow for its incorporation into chromophores for the synthesis of specialty dyes.
-
Fragrance Industry: Its aromatic properties contribute to its use in the formulation of fragrances.
Safety and Handling
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is generally stable under normal laboratory conditions. However, appropriate safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling the compound.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Minimize dust generation and accumulation.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a valuable and versatile chemical intermediate with a well-defined set of properties and a reliable synthetic route. The regioselective ortho-formylation protocol presented in this guide offers a significant improvement over classical methods in terms of yield and selectivity. Its diverse applications in pharmaceutical, agrochemical, and materials science underscore its importance for researchers and professionals in these fields. Adherence to proper safety and handling procedures is essential when working with this compound.
References
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ChemBK. (2024, April 9). Methyl (3-formyl-4-hydroxyphenyl)acetate. Retrieved from [Link]
-
Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses. Retrieved from [Link]
- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
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GLR Innovations. (n.d.). Page 135. ChemBuyersGuide.com, Inc. Retrieved from [Link]
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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ChemBK. (2024, April 9). Methyl (3-formyl-4-hydroxyphenyl)acetate. Retrieved from [Link]
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AccelaChem. (n.d.). 61874-04-2,Methyl 2-(3-Formyl-4-hydroxyphenyl)acetate. Retrieved from [Link]
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ChemWhat. (n.d.). CAS 61874-04-2 4-Hydroxy-3-carboxaldehydeacetic acid methyl ester. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from [Link]
- Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols Using MgCl2, Et3N and Para-formaldehyde. Organic Syntheses, 89, 220.
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ResearchGate. (2025, August 6). ortho-Formylation of oxygenated phenols. Retrieved from [Link]
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Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]
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ResearchGate. (2014, March 20). Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?. Retrieved from [Link]
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De Gruyter. (2025, August 9). Chemical Synthesis of α-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. Retrieved from [Link]
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